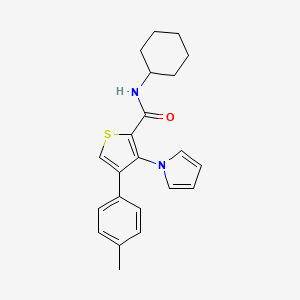

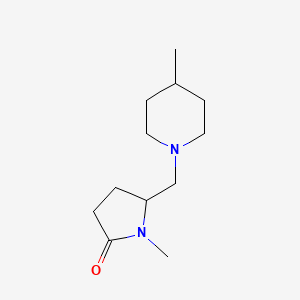

N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

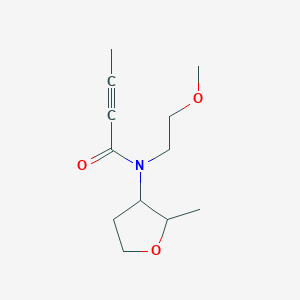

The compound "N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a derivative of cyclohexanecarboxamide, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been reported, where various aryl substituents were introduced to the cyclohexanecarboxamide moiety . These compounds were synthesized and characterized using techniques such as IR spectroscopy and 1H-NMR spectroscopy. The synthesis of similar compounds typically involves the reaction of appropriate aryl amines with cyclohexanecarboxamide or its derivatives, which might be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction studies . These studies reveal that the cyclohexane ring often adopts a chair conformation, which is a common and stable conformation for cyclohexane derivatives. The presence of intramolecular hydrogen bonding can stabilize the molecular conformation, as seen in the case of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide . Such intramolecular interactions are likely to be present in "N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" as well, influencing its molecular geometry and stability.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with studies showing that 4-aryl-N-(thiophen-3-yl)but-3-enamides can undergo intramolecular cyclization to form various heterocyclic structures . Additionally, these compounds can participate in cyclofunctionalization reactions with chlorosulfanylarenes to yield sulfanyl derivatives . These reactions highlight the potential of the compound to undergo chemical transformations that could be useful in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using various analytical techniques. For instance, the crystal and molecular structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was characterized, and its antimicrobial activity was evaluated . Theoretical calculations, such as DFT and molecular docking studies, have been used to predict the behavior of these molecules in biological systems . These studies provide insights into the potential physical and chemical properties of "N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide," including its possible biological activities.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Dearomatising Rearrangements : Thiophene-3-carboxamides with specific substituents have shown the ability to undergo dearomatising cyclisation when treated with lithium diisopropylamide (LDA), leading to various rearrangements and the formation of novel cyclic compounds (Clayden et al., 2004). This highlights the potential for creating structurally complex molecules from thiophene carboxamides, which could be relevant for the synthesis of pharmaceuticals or novel organic materials.

Hydrogen Bonding and Molecular Structure : Research into the hydrogen bonding and crystal structures of anticonvulsant enaminones, which share a similarity in molecular structure to the compound of interest, sheds light on the importance of hydrogen bonding in determining the stability and conformation of such molecules (Kubicki et al., 2000). Understanding these interactions is crucial for the design of drugs and materials with desired properties.

Polymer Science : Compounds containing cyclohexane structures have been used in the synthesis of aromatic polyamides, demonstrating high thermal stability and solubility in polar organic solvents. These materials show promise for applications in flexible electronics and high-performance polymers due to their excellent film-forming abilities and thermal properties (Hsiao et al., 1999).

Pharmacological Applications

- Antibacterial and Antibiotic Synthesis : The synthesis of pyrimidinone derivatives from thiophene-2-carboxamide and their evaluation as antibiotics against Gram-positive and Gram-negative bacteria indicate the potential of thiophene derivatives in developing new antibacterial agents (Ahmed, 2007). This research suggests that modifications to the thiophene carboxamide structure could lead to effective pharmaceuticals.

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-16-9-11-17(12-10-16)19-15-26-21(20(19)24-13-5-6-14-24)22(25)23-18-7-3-2-4-8-18/h5-6,9-15,18H,2-4,7-8H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEDGZDUNBTHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(Benzimidazol-1-ylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2520755.png)

![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)

![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)